5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione
5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0900865
InChI:
InChI=1S/C22H22FNO4S/c1-14(2)12-24-21(25)20(29-22(24)26)11-15-8-9-18(19(10-15)27-3)28-13-16-6-4-5-7-17(16)23/h4-11,14H,12-13H2,1-3H3/b20-11-
SMILES:
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)SC1=O
Molecular Formula:
C22H22FNO4S
Molecular Weight:
415.5 g/mol
5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC0900865
Molecular Formula: C22H22FNO4S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22FNO4S |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | (5Z)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C22H22FNO4S/c1-14(2)12-24-21(25)20(29-22(24)26)11-15-8-9-18(19(10-15)27-3)28-13-16-6-4-5-7-17(16)23/h4-11,14H,12-13H2,1-3H3/b20-11- |
| Standard InChI Key | RQAOXNZRURDAQG-JAIQZWGSSA-N |
| Isomeric SMILES | CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)/SC1=O |
| SMILES | CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)SC1=O |
| Canonical SMILES | CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)SC1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator